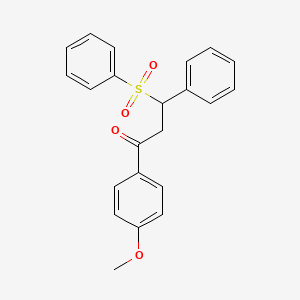

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one

Description

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound with a complex structure that includes methoxyphenyl, phenyl, and phenylsulfonyl groups

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O4S/c1-26-19-14-12-17(13-15-19)21(23)16-22(18-8-4-2-5-9-18)27(24,25)20-10-6-3-7-11-20/h2-15,22H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBYAGQKRHVQDRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with phenylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Methoxyphenyl)-2-phenyl-2-(phenylsulfonyl)ethanone

- 1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)butan-1-one

Uniqueness

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.

Biological Activity

1-(4-Methoxyphenyl)-3-phenyl-3-(phenylsulfonyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Chemical Formula : C22H20O4S

CAS Number : 315242-15-0

IUPAC Name : 3-(benzenesulfonyl)-1-(4-methoxyphenyl)-3-phenylpropan-1-one

The compound features a complex structure consisting of a methoxy group, a phenyl group, and a phenylsulfonyl moiety, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it has been shown to induce cell cycle arrest in cancer cells, particularly at the G0/G1 phase, through upregulation of the p21 gene .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro and in vivo experiments demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study involving Dalton's Ascites Lymphoma (DLA) models revealed that the compound significantly reduced tumor volume and improved hematological parameters .

| Study | Model | Findings |

|---|---|---|

| Study 1 | DLA | Reduced tumor volume; increased tumor inhibition percentage |

| Study 2 | In vitro | Induced DNA damage and antiproliferative effects |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting the activity of pro-inflammatory enzymes. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- In Vitro Studies : A series of chalcone derivatives, including this compound, were evaluated for cytotoxicity using assays like the Brine shrimp lethality assay and trypan blue dye exclusion test. The results indicated significant cytotoxic activity across various concentrations .

- Acute Oral Toxicity Studies : Following OECD guidelines, acute toxicity studies were conducted to assess behavioral changes and overall health in animal models after administration of the compound. Observations included monitoring for signs of toxicity such as lethargy and convulsions .

Research Findings

Research has consistently shown that this compound exhibits promising biological activities:

- Cytotoxicity : Effective against multiple cancer cell lines.

- Cell Cycle Arrest : Induces G0/G1 phase arrest via p21 upregulation.

- Anti-inflammatory Effects : Potentially useful in inflammatory disease management.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.